molecular formula C8H8FNO3 B14130156 4-Fluoro-2-methyl-3-nitroanisole CAS No. 122455-87-2

4-Fluoro-2-methyl-3-nitroanisole

Cat. No.: B14130156
CAS No.: 122455-87-2
M. Wt: 185.15 g/mol
InChI Key: AVHPHPWNUVXUKK-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-3-nitroanisole is an organic compound with the molecular formula C8H8FNO3 It is a derivative of anisole, featuring a fluorine atom, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-3-nitroanisole can be achieved through a multi-step process. One common method involves the nitration of 4-fluoroanisole followed by methylation. The nitration step typically uses a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The methylation step can be performed using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-3-nitroanisole undergoes various chemical reactions, including:

    Nitration: Introduction of additional nitro groups.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid at low temperatures.

    Reduction: Hydrogenation using palladium on carbon or other reducing agents like tin(II) chloride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products

    Reduction: 4-Fluoro-2-methyl-3-aminoanisole.

    Substitution: Various substituted anisoles depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-methyl-3-nitroanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-3-nitroanisole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom and methyl group can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-nitroanisole: Similar structure but lacks the methyl group.

    4-Methyl-2-nitroanisole: Similar structure but lacks the fluorine atom.

    4-Fluoro-3-nitroanisole: Similar structure but the nitro group is in a different position.

Uniqueness

4-Fluoro-2-methyl-3-nitroanisole is unique due to the combination of the fluorine atom, methyl group, and nitro group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications .

Properties

CAS No.

122455-87-2

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

1-fluoro-4-methoxy-3-methyl-2-nitrobenzene

InChI

InChI=1S/C8H8FNO3/c1-5-7(13-2)4-3-6(9)8(5)10(11)12/h3-4H,1-2H3

InChI Key

AVHPHPWNUVXUKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])F)OC

Origin of Product

United States

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